

Adjusting SHR168442 treatment protocols for different mouse strains

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Compound of Interest		
Compound Name:	SHR168442	
Cat. No.:	B12430605	Get Quote

Technical Support Center: SHR-168442 Treatment Protocols

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting SHR-168442 treatment protocols for different mouse strains in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is SHR-168442 and what is its mechanism of action?

SHR-168442 is a topical Retinoic acid receptor-related orphan receptor gamma (RORy) antagonist.[1][2] RORy is a master regulator of Th17 immune cells, which play a significant role in inflammatory diseases like psoriasis.[1] By antagonizing RORy, SHR-168442 suppresses the transcription of the IL-17 gene, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-17A.[2] This targeted action helps to alleviate skin inflammation. SHR-168442 is designed for skin-restricted exposure to minimize systemic toxicities that have been observed with oral RORy antagonists.[1][2]

Q2: In which mouse models has SHR-168442 been shown to be effective?

Topical application of SHR-168442 has demonstrated excellent efficacy in imiquimod-induced and IL-23-induced psoriasis-like skin inflammation mouse models.[2] In these models,

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treatment with SHR-168442 correlated with a reduction of Th17 pathway cytokines, including IL-6, TNF α , and IL-17A.[2]

Q3: Why is it necessary to consider adjusting treatment protocols for different mouse strains?

Different mouse strains can exhibit significant variability in their physiology, metabolism, and immune responses, which can impact the efficacy and safety of a drug.[3] Factors such as differences in skin barrier function, immune cell populations, and drug metabolism can all influence the outcome of a study. While SHR-168442 is a topical agent with low systemic exposure, variations in skin characteristics and local immune responses among strains can still affect its therapeutic efficacy.

Q4: What are the key differences between commonly used mouse strains in dermatological research?

Commonly used mouse strains in dermatological and immunological research include BALB/c and C57BL/6. These strains are known to have different immune polarization tendencies. For instance, BALB/c mice are often considered to have a Th2-biased immune system, while C57BL/6 mice tend to have a Th1-biased response. These inherent differences can influence the presentation and severity of skin inflammation models and the response to immunomodulatory drugs like SHR-168442.

Q5: How do I select the appropriate mouse strain for my study with SHR-168442?

The choice of mouse strain should be guided by the specific research question.

- For general efficacy studies in psoriasis models: Both BALB/c and C57BL/6 are commonly
 used for imiquimod-induced psoriasis models. The choice may depend on the specific
 inflammatory pathways you wish to investigate.
- For studies involving specific genetic modifications: Genetically engineered mouse models (GEMMs) on various strain backgrounds can be used to study the role of specific genes in the therapeutic effect of SHR-168442.[4]
- For immunological studies: The choice of strain will depend on the desired immune phenotype to be investigated.



It is crucial to consult the literature for the specific disease model being used to determine the most appropriate strain.

Troubleshooting Guide

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Issue	Potential Cause	Suggested Solution
High variability in response within the same treatment group.	Inconsistent application of the topical formulation.	Ensure a standardized and consistent application technique. This includes the amount of formulation applied, the area of application, and the frequency of application.
Differences in the microbiome of the mice.	Co-house mice from different litters for a period before the experiment to normalize the microbiome. Consider obtaining mice from a single source to minimize variability.	
Lack of therapeutic effect in a new mouse strain.	Insufficient drug concentration at the target site due to differences in skin permeability.	Perform a dose-ranging study in the new mouse strain to determine the optimal concentration of SHR-168442.
The inflammatory pathway in the chosen model and strain is not primarily driven by RORy/Th17.	Re-evaluate the disease model and the chosen mouse strain to ensure they are appropriate for testing a RORy antagonist.	
Unexpected skin irritation or adverse effects.	The vehicle or the drug concentration is not well-tolerated by the specific mouse strain.	Test the vehicle alone on a small cohort of mice to rule out vehicle-induced irritation. If the irritation is dose-dependent, reduce the concentration of SHR-168442.
The mouse strain has a heightened sensitivity to topical treatments.	Consider using a different, less sensitive mouse strain if the irritation persists even at lower, effective doses.	



Difficulty in inducing the psoriasis-like phenotype.

The chosen mouse strain is resistant to the induction agent (e.g., imiquimod).

Increase the concentration or duration of the induction agent, or consider switching to a more susceptible mouse strain.

Experimental Protocols

Protocol 1: Dose-Ranging Study for a New Mouse Strain

This protocol outlines a general procedure to determine the optimal topical dose of SHR-168442 in a new mouse strain.

- Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to different treatment groups (n=5-8 per group).
 Include a vehicle control group and at least three dose levels of SHR-168442 (e.g., 0.1%, 0.3%, and 1.0% w/w in a suitable vehicle like vaseline).
- Disease Induction: Induce the psoriasis-like skin inflammation model (e.g., daily topical application of imiquimod cream on the shaved back and/or ear).
- Treatment Application: Apply the assigned treatment (vehicle or SHR-168442) topically to the inflamed area daily, starting from the first day of disease induction.
- Monitoring and Evaluation:
 - Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and thickness. Score these parameters using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
 - Measure skin thickness daily using a caliper.
 - Record body weight daily to monitor for systemic toxicity.
- Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice and collect skin and spleen samples.



- Histology: Perform H&E staining of skin sections to assess epidermal thickness and inflammatory cell infiltration.
- Gene Expression Analysis: Analyze the expression of key inflammatory markers (e.g., II17a, II6, Tnfa) in the skin using qRT-PCR.
- Flow Cytometry: Analyze the immune cell populations in the skin and spleen.

Data Presentation

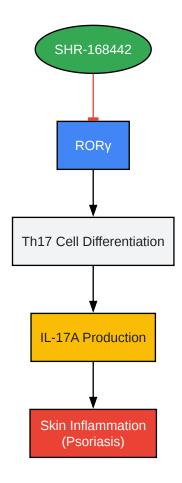
Table 1: Example of a Dose-Ranging Study of SHR-168442 in BALB/c and C57BL/6 Mice with Imiquimod-Induced Psoriasis

Mouse Strain	Treatment Group	Mean PASI Score (Day 7)	Mean Epidermal Thickness (μm)	Relative II17a mRNA Expression (Fold Change vs. Vehicle)
BALB/c	Vehicle	8.5 ± 0.7	120 ± 15	1.0
SHR-168442 (0.1%)	6.2 ± 0.9	95 ± 12	0.6	
SHR-168442 (0.3%)	4.1 ± 0.6	70 ± 10	0.3	_
SHR-168442 (1.0%)	2.5 ± 0.4	50 ± 8	0.1	
C57BL/6	Vehicle	9.2 ± 0.8	135 ± 18	1.0
SHR-168442 (0.1%)	7.5 ± 1.0	110 ± 14	0.7	
SHR-168442 (0.3%)	5.3 ± 0.7	85 ± 11	0.4	_
SHR-168442 (1.0%)	3.1 ± 0.5	60 ± 9	0.2	



Note: The data presented in this table is hypothetical and for illustrative purposes only.

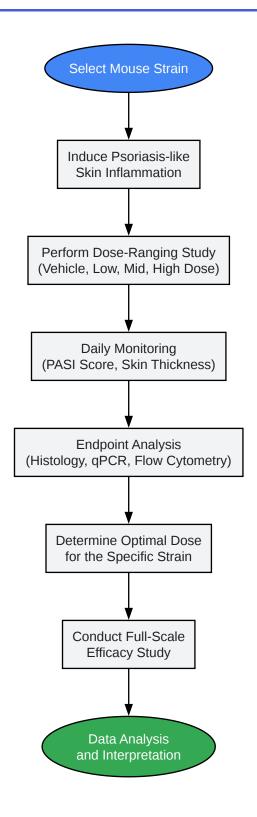
Visualizations



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Caption: RORy signaling pathway and the inhibitory action of SHR-168442.





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Caption: Experimental workflow for optimizing SHR-168442 dosage.

Caption: Troubleshooting decision tree for lack of efficacy.



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References

- 1. drughunter.com [drughunter.com]
- 2. SHR-168442 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Genetically Engineered Mouse Models for Drug Development and Preclinical Trials PMC [pmc.ncbi.nlm.nih.gov]
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